molecular formula C13H8ClN B090532 2-(3-Chlorophenyl)benzonitrile CAS No. 1338095-85-4

2-(3-Chlorophenyl)benzonitrile

Cat. No.: B090532
CAS No.: 1338095-85-4
M. Wt: 213.66 g/mol
InChI Key: PQYNQKBYEZCGOX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It features a chlorophenyl group attached to a benzonitrile moiety.

Synthetic Routes and Reaction Conditions:

    Green Synthesis: One of the advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.

    Classical Methods: Traditional methods include the cyanation of benzene halides, toluene halides, and the reaction of benzoic acid with urea.

Industrial Production Methods:

    Ammoxidation: Aryl nitriles, including this compound, are typically produced by the ammoxidation of aromatic hydrocarbons.

    Dehydration of Aldoximes: This method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde.

Types of Reactions:

    Reduction: In the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to form 3-chlorobenzylamine.

    Hydrolysis: Ruthenium catalysts can catalyze the hydrolysis of this compound to form 3-chlorobenzamide.

Common Reagents and Conditions:

    Reduction: Sodium borohydride and copper nanoparticles are commonly used for the reduction reaction.

    Hydrolysis: Ruthenium catalysts are used for the hydrolysis reaction.

Major Products:

    Reduction Product: 3-Chlorobenzylamine.

    Hydrolysis Product: 3-Chlorobenzamide.

Scientific Research Applications

2-(3-Chlorophenyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a key structural component in the synthesis of more complex molecules.

    Biology and Medicine: The compound’s derivatives have shown potential antiprotozoal activity, making it a candidate for further medicinal research.

    Industry: It is used in the production of advanced coatings and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to bind with enzymes and receptors in biological systems, exhibiting antiprotozoal activity . The presence of electron-withdrawing groups on the phenyl ring enhances its biological activity .

Comparison with Similar Compounds

    3-Chlorobenzonitrile: This compound is an isomer of 2-(3-Chlorophenyl)benzonitrile and shares similar chemical properties.

    Benzonitrile: A simpler structure compared to this compound, used as a precursor in various chemical syntheses.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its chlorophenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

2-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYNQKBYEZCGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362713
Record name 2-(3-Chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338095-85-4
Record name 2-(3-Chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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